molecular formula C9H12N2OS B14864591 3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

Cat. No.: B14864591
M. Wt: 196.27 g/mol
InChI Key: SJASVLRBRQFDRP-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains a pyrrolidinone ring substituted with an amino group, a methyl group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions. For example, the condensation of thiophene-2-carboxaldehyde with methylamine and a ketone can lead to the formation of the desired pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments can also improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.

    Pyrrolidinone: A lactam with a five-membered ring containing a nitrogen atom.

    Methylamine: A simple amine with a single methyl group.

Uniqueness

3-Amino-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one is unique due to the combination of its functional groups and the presence of both a thiophene ring and a pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

3-amino-1-methyl-5-thiophen-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H12N2OS/c1-11-7(5-6(10)9(11)12)8-3-2-4-13-8/h2-4,6-7H,5,10H2,1H3

InChI Key

SJASVLRBRQFDRP-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)N)C2=CC=CS2

Origin of Product

United States

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